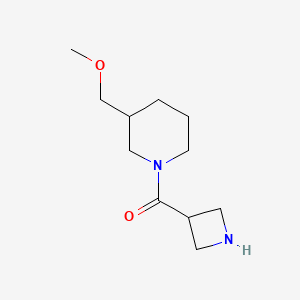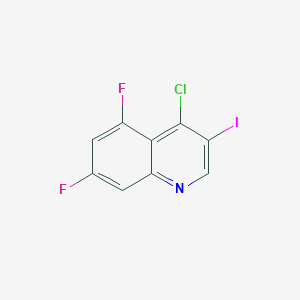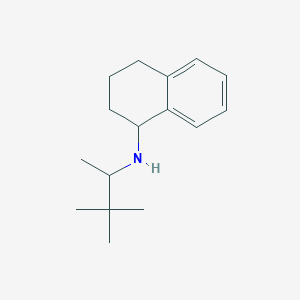
3-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one consists of a four-membered azetidine ring attached to a propanone group with a chlorine atom.Aplicaciones Científicas De Investigación
Chemical Transformations and Syntheses :
- Mollet et al. (2011) describe the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, revealing insights into chemical reactions and transformations involving related compounds (Mollet, D’hooghe, & de Kimpe, 2011).
- D’hooghe et al. (2008) evaluated the reactivity of related beta-lactams with lithium aluminium hydride, contributing to the knowledge of novel syntheses of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Antimicrobial Screening :
- Desai and Dodiya (2014) synthesized and characterized a series of related azetidin-2-ones and screened them for antibacterial activity against various strains, providing insights into potential antimicrobial applications (Desai & Dodiya, 2014).
- Halve, Bhadauria, and Dubey (2007) synthesized a series of 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and evaluated their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Synthesis for Biological Activities :
- Malebari et al. (2021) synthesized novel 3-chloro-β-lactams structurally related to the tubulin polymerization inhibitor, Combretastatin A-4, and evaluated their antiproliferative effects in breast cancer cells, highlighting the potential for cancer therapy (Malebari et al., 2021).
- Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused quinoline derivatives and tested their antimicrobial activity, showing the potential of these compounds in treating bacterial and fungal infections (Nayak, Shrivastava, & Singhai, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYCJRPPERRUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



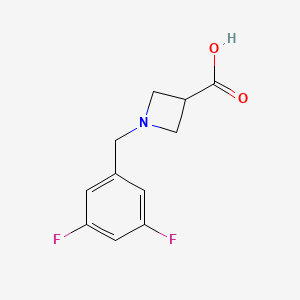
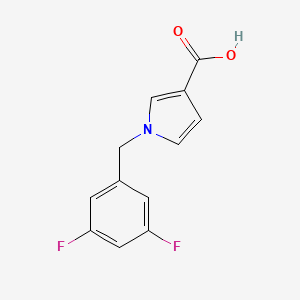
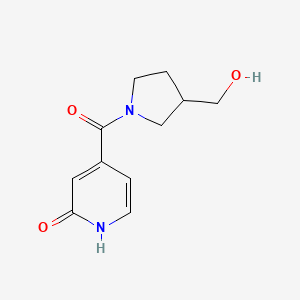
![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)
![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)
![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)
![methyl({3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474643.png)
![methyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474644.png)

![2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474646.png)
